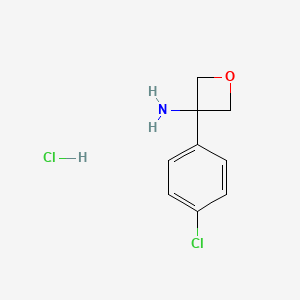

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

描述

属性

IUPAC Name |

3-(4-chlorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPDMXUPGYAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676683 | |

| Record name | 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245782-61-9 | |

| Record name | 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxetane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxetane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Chlorobenzylamine + Oxetane derivative | Controlled temperature, catalyst |

| 2 | Hydrochloric acid | Formation of hydrochloride salt |

Chemistry

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride serves as a building block for synthesizing more complex molecules. It is involved in various organic synthesis reactions, including:

- Oxidation : Can be oxidized to form corresponding oxetane derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and pathways. Key findings include:

- Inhibition of BACE1 : Compounds similar to this one have shown effectiveness in inhibiting BACE1, a target for Alzheimer's disease treatment, indicating its potential for further development in neuropharmacology.

- Antioxidant Activity : Research has indicated that structurally similar oxetanes possess the ability to scavenge free radicals, suggesting applications in antioxidant therapies.

Medicine

The compound has been explored for its therapeutic applications:

- Oncology : Studies have demonstrated its use in synthesizing anticancer compounds. For instance, it has been tested against human tumor cell lines, showing promising results comparable to standard chemotherapy agents like vincristine sulfate.

- Antibacterial Properties : Research indicates that derivatives synthesized from this compound exhibit antibacterial activity, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Activity : A study involving the synthesis of this compound showed efficacy against multiple human tumor cell lines.

- Oxidative Stress Prevention : Research highlighted its potential as an antioxidant agent by scavenging free radicals.

- Pharmaceutical Development : The compound has been utilized as an intermediate in synthesizing new drugs targeting various biological pathways.

作用机制

The mechanism of action of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Structural and Physical Properties

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physical properties:

Electronic and Steric Effects

- Chlorine vs. However, bromine may reduce metabolic stability compared to chlorine .

- Fluorine: The para-fluoro analog (C₉H₁₁ClFNO) has lower molecular weight and higher electronegativity, favoring hydrogen bonding and metabolic stability .

- Trifluoromethyl : The trifluoromethyl group introduces strong electron-withdrawing effects, often used to enhance binding affinity in medicinal chemistry .

生物活性

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a compound that has recently attracted attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antioxidant properties. This article delves into the synthesis, biological interactions, and pharmacological implications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁Cl₂NO

- Molecular Weight : 220.09 g/mol

- CAS Number : 1245782-61-9

The unique oxetane ring structure of this compound contributes to its chemical behavior and potential applications in various fields, particularly in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with an oxetane derivative under controlled conditions. The process includes:

- Formation of the Oxetane Ring : The reaction is conducted in the presence of suitable catalysts and solvents.

- Hydrochloride Formation : Hydrochloric acid is added to obtain the hydrochloride salt, enhancing solubility and stability.

Key Reaction Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amines, thiols, alcohols |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Preliminary studies suggest that it may interact with bacterial cell membranes or inhibit key metabolic pathways.

- Mechanism of Action : The compound likely binds to specific bacterial enzymes or receptors, disrupting normal cellular functions.

- Comparative Efficacy : In studies comparing various derivatives, compounds with similar structural features demonstrated varying degrees of activity against common pathogens such as Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using methods such as the DPPH radical scavenging assay. Findings suggest that it possesses notable antioxidant activity, comparable to well-known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 0.85 mM | 1.2 times higher |

Case Studies and Research Findings

- Study on Antioxidant Properties :

-

Anticancer Activity :

- In vitro studies tested the cytotoxic effects against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Results indicated that certain derivatives had a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against specific cancer types .

Pharmacological Implications

The biological activity of this compound opens avenues for further pharmacological exploration:

- Potential Therapeutics : Its antibacterial and antioxidant properties suggest potential roles in treating infections and oxidative stress-related diseases.

- Further Research Directions : Investigating its interactions with neurotransmitter receptors and metabolic enzymes could provide insights into its therapeutic applications in neurology and metabolism-related disorders.

常见问题

Q. What synthetic routes are commonly employed for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions involving 4-chlorophenyl precursors. For example, oxetane ring formation may utilize a ketone intermediate reacted with hydroxylamine under acidic conditions, followed by HCl salt precipitation. Reaction optimization includes temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., THF or dichloromethane for solubility), and stoichiometric ratios of reagents like benzoyl chloride derivatives (as seen in analogous amide syntheses) . Catalysts such as trifluoromethyl-containing reagents (e.g., 3-(Trifluoromethyl)oxetan-3-amine hydrochloride in ) may enhance yield in structurally similar systems.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

- Methodological Answer :

- NMR : and NMR are essential for confirming the oxetane ring and 4-chlorophenyl group. For instance, the oxetane’s methylene protons typically appear as a singlet near δ 4.5–5.0 ppm, while aromatic protons from the chlorophenyl group resonate as doublets in δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the chlorine atom.

- UV-Vis : Useful for identifying π→π* transitions in the aromatic system, with absorbance peaks around 260–280 nm .

Q. How can researchers assess purity, and what chromatographic methods are recommended?

- Methodological Answer : Purity is typically evaluated via HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (with 0.1% TFA) are effective for resolving polar impurities. A purity threshold of ≥98% is common, as seen in analytical standards for related compounds (e.g., 3-fluoro Deschloroketamine hydrochloride in ). For quantification, calibration curves using reference standards are critical .

Advanced Research Questions

Q. How can contradictions in spectral data between synthesis batches be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Researchers should:

- Compare batch-specific NMR with published data (e.g., coupling constants for oxetane protons).

- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers.

- Use X-ray crystallography for absolute configuration verification, especially if chiral centers are present (e.g., as in ’s (3R,4S)-4-aminooxan-3-ol hydrochloride) .

Q. What computational approaches predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens against protein databases (e.g., CX3CR1 in ) to identify potential binding modes.

- MD Simulations : Assess stability of ligand-receptor complexes over time .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 1 month) with HPLC monitoring. notes ≥5-year stability at -20°C for similar salts.

- Degradation Pathways : Hydrolysis of the oxetane ring under acidic/alkaline conditions may yield 3-(4-chlorophenyl)-3-aminopropanol. LC-MS/MS identifies degradation products via fragmentation patterns .

Key Considerations for Researchers

- Safety : Handle with gloves/PPE; avoid inhalation (PAC-1: 2.1 mg/m³ as per ).

- Stereochemistry : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .

- Contradictory Data : Cross-validate findings with orthogonal methods (e.g., NMR + X-ray) and consult batch-specific certificates of analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。